

In-Depth Technical Guide on the Crystal Structure of a Benzylmorpholine Derivative

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 4-benzylmorpholine-2-carboxylate*

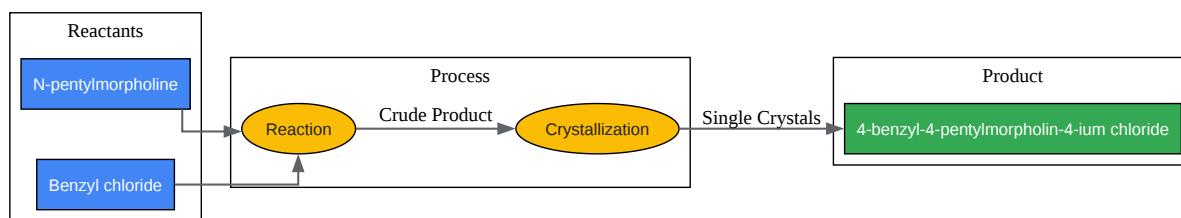
Cat. No.: *B597345*

[Get Quote](#)

Disclaimer: As of December 2025, a public domain crystal structure for "**methyl 4-benzylmorpholine-2-carboxylate**" is not available in surveyed crystallographic databases and literature. This guide therefore presents a comprehensive analysis of a closely related compound, 4-benzyl-4-pentylmorpholin-4-ium chloride, for which detailed crystallographic data has been published. This information is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the structural characteristics of a representative benzylmorpholine derivative.

Introduction to 4-benzyl-4-pentylmorpholin-4-ium chloride

Morpholine and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The incorporation of a benzyl group on the morpholine nitrogen can significantly influence the molecule's steric and electronic properties, impacting its interaction with biological targets. This guide focuses on the synthesis and single-crystal X-ray diffraction analysis of 4-benzyl-4-pentylmorpholin-4-ium chloride, providing valuable insights into the solid-state conformation and packing of this class of compounds.


Synthesis and Crystallization

The synthesis of 4-benzyl-4-pentylmorpholin-4-ium chloride is achieved through the reaction of N-pentylmorpholine with benzyl chloride.^[1]

Experimental Protocol: Synthesis of 4-benzyl-4-pentylmorpholin-4-ium chloride[1]

- Reaction Setup: To a 50 ml round-bottom flask, add 2 g (0.013 mol) of N-pentylmorpholine.
- Reagent Addition: Add 1.55 ml (0.013 mol) of benzyl chloride to the flask.
- Reaction Conditions: The reaction mixture is stirred at room temperature.
- Crystallization: Single crystals suitable for X-ray diffraction are obtained by the slow evaporation of an acetone solution of the crude product.

The following diagram illustrates the synthetic workflow:

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for 4-benzyl-4-pentylmorpholin-4-ium chloride.

Crystallographic Data

The crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group $Pna2_1$.^[1]

Table 1: Crystal Data and Structure Refinement Parameters

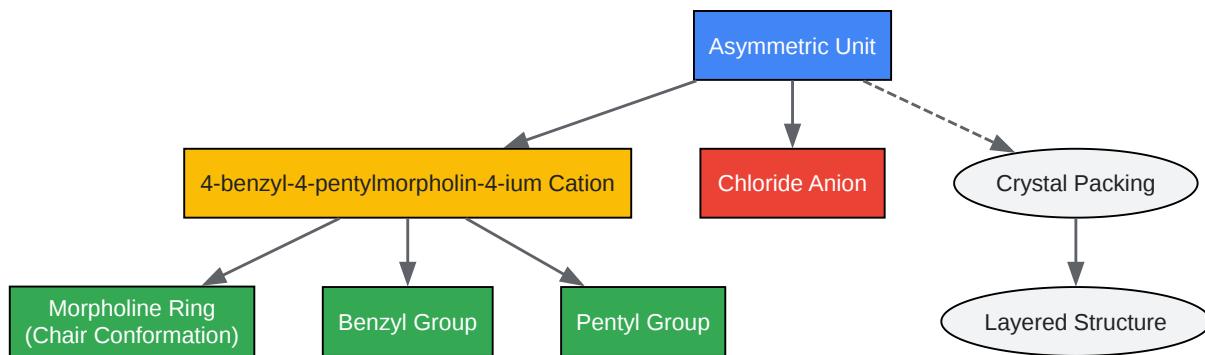
Parameter	Value
Empirical formula	C ₁₆ H ₂₆ CINO
Formula weight	283.83
Temperature	293(2) K
Wavelength	1.54184 Å
Crystal system	Orthorhombic
Space group	Pna2 ₁
Unit cell dimensions	
a	17.5521(3) Å
b	9.6883(2) Å
c	9.5432(2) Å
α	90°
β	90°
γ	90°
Volume	1622.51(6) Å ³
Z	4
Density (calculated)	1.162 Mg/m ³
Absorption coefficient	2.083 mm ⁻¹
F(000)	616
Data collection	
Theta range for data collection	5.03 to 72.48°
Index ranges	-21≤h≤21, -11≤k≤11, -11≤l≤11
Reflections collected	15830
Independent reflections	3108 [R(int) = 0.0441]

Refinement

Refinement method	Full-matrix least-squares on F^2
Data / restraints / params	3108 / 1 / 173
Goodness-of-fit on F^2	1.055
Final R indices [$I > 2\sigma(I)$]	$R_1 = 0.0348$, $wR_2 = 0.0886$
R indices (all data)	$R_1 = 0.0368$, $wR_2 = 0.0903$
Largest diff. peak and hole	0.179 and -0.191 e. \AA^{-3}

Molecular and Crystal Structure

The asymmetric unit of 4-benzyl-4-pentylmorpholin-4-ium chloride consists of one 4-benzyl-4-pentylmorpholin-4-ium cation and one chloride anion.[\[1\]](#) The morpholine ring adopts a chair conformation. In the crystal, the chloride ions are surrounded by four cations, forming layers.[\[1\]](#)


Table 2: Selected Bond Lengths (Å)

Bond	Length
N1-C1	1.515(3)
N1-C5	1.518(3)
N1-C8	1.524(3)
N1-C12	1.527(3)
O1-C2	1.423(3)
O1-C3	1.424(3)

Table 3: Selected Bond Angles (°)

Angle	Degrees
C1-N1-C5	108.9(2)
C1-N1-C8	110.1(2)
C5-N1-C8	108.9(2)
C1-N1-C12	109.8(2)
C5-N1-C12	109.4(2)
C8-N1-C12	109.7(2)
C2-O1-C3	110.3(2)

The logical relationship of the structural components can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Hierarchical relationship of the crystal structure components.

Conclusion

This technical guide provides a detailed overview of the synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride as a representative analog for **methyl 4-benzylmorpholine-2-carboxylate**. The presented data, including crystallographic parameters, bond lengths, and angles, offer a solid foundation for understanding the three-dimensional

arrangement of benzylmorpholine derivatives. This information is crucial for researchers in the fields of medicinal chemistry and drug development for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents. Future work should aim to crystallize and analyze the specific structure of **methyl 4-benzylmorpholine-2-carboxylate** to provide a direct comparison and further refine the understanding of this important class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide on the Crystal Structure of a Benzylmorpholine Derivative]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b597345#methyl-4-benzylmorpholine-2-carboxylate-crystal-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com